The Prolycopene Biosynthesis Pathway in Plants: A Technical Guide
The Prolycopene Biosynthesis Pathway in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carotenoids are a diverse group of isoprenoid pigments synthesized by all plants, algae, and cyanobacteria, as well as some fungi and bacteria. In plants, these molecules play crucial roles in photosynthesis, photoprotection, and as precursors to the plant hormone abscisic acid. The biosynthesis of carotenoids follows a complex, highly regulated pathway. A key intermediate in the formation of the red pigment lycopene is its poly-cis-isomer, prolycopene (7,9,7′,9′-tetra-cis-lycopene). The accumulation of prolycopene, which imparts an orange color, is characteristic of the tangerine mutant of tomato (Solanum lycopersicum).[1][2][3] This guide provides an in-depth technical overview of the prolycopene biosynthesis pathway in plants, focusing on the core enzymatic steps, quantitative data from comparative studies, and detailed experimental protocols for analysis.
The Core Biosynthesis Pathway
In plants and cyanobacteria, the conversion of the colorless C40 carotenoid precursor, 15-cis-phytoene, to the red, all-trans-lycopene is not a direct process. Instead, it proceeds through a series of desaturation and isomerization steps known as the poly-cis pathway.[1][4][5] This is in contrast to bacteria and fungi, which utilize a single enzyme, phytoene desaturase (CRTI), to produce all-trans-lycopene directly from phytoene.[6]
The plant pathway involves the concerted action of four main enzymes:
-
Phytoene Synthase (PSY): This is the first committed step in carotenoid biosynthesis. PSY catalyzes the condensation of two molecules of geranylgeranyl diphosphate (GGPP) to form 15-cis-phytoene.[7][8] This enzyme is a key rate-limiting step in the overall pathway.
-
Phytoene Desaturase (PDS): PDS introduces two double bonds into 15-cis-phytoene, leading to the formation of 9,15,9′-tri-cis-ζ-carotene.[5][9]
-
ζ-Carotene Isomerase (Z-ISO): This enzyme catalyzes the isomerization of the central 15-cis double bond of 9,15,9′-tri-cis-ζ-carotene to a trans configuration, resulting in 9,9′-di-cis-ζ-carotene.[10]
-
ζ-Carotene Desaturase (ZDS): ZDS introduces two additional double bonds into 9,9′-di-cis-ζ-carotene, producing 7,9,9′,7′-tetra-cis-lycopene, also known as prolycopene.[11][12][13]
-
Carotenoid Isomerase (CRTISO): In wild-type plants, prolycopene is subsequently isomerized to all-trans-lycopene by the enzyme carotenoid isomerase (CRTISO).[1][2][3] The tangerine tomato mutant has a defect in the CRTISO gene, leading to the accumulation of prolycopene and other cis-carotene precursors.[1][2][3][14]
Signaling Pathway Diagram
Quantitative Data: Carotenoid Composition in Wild-Type vs. tangerine Tomato
The tangerine mutant of tomato provides an excellent model system for studying the prolycopene biosynthesis pathway. The tables below summarize the quantitative differences in carotenoid composition between wild-type and tangerine mutant tomatoes, as determined by High-Performance Liquid Chromatography (HPLC).
Table 1: Carotenoid Composition in Ripe Tomato Fruit (μg/g fresh weight)
| Carotenoid | Wild-Type (M82) | tangerine (3183) |
| Phytoene | 4.5 ± 0.5 | 10.2 ± 1.1 |
| Phytofluene | 2.1 ± 0.3 | 5.8 ± 0.7 |
| ζ-Carotene | 1.8 ± 0.2 | 8.5 ± 0.9 |
| Neurosporene | 1.1 ± 0.1 | 3.1 ± 0.4 |
| Prolycopene | Not Detected | 45.3 ± 5.2 |
| all-trans-Lycopene | 55.6 ± 6.1 | 1.2 ± 0.2 |
| β-Carotene | 3.2 ± 0.4 | 0.8 ± 0.1 |
Data adapted from Isaacson et al. (2002). Values are means ± SD.[1]
Table 2: Percentage of Total Carotenoids in Ripe Tomato Fruit
| Carotenoid | Wild-Type (M82) | tangerine (3183) |
| Lycopene Precursors | <15% | ~25% |
| Prolycopene | 0% | ~60% |
| all-trans-Lycopene | ~75% | <2% |
| β-Carotene | ~5% | ~1% |
Data adapted from Isaacson et al. (2002).[1]
Experimental Protocols
Carotenoid Extraction from Plant Tissue for HPLC Analysis
This protocol is a generalized method for the extraction of carotenoids from plant tissues, such as tomato fruit.
Materials:
-
Plant tissue (e.g., tomato fruit), frozen in liquid nitrogen and ground to a fine powder.
-
Acetone (HPLC grade), containing 0.1% (w/v) butylated hydroxytoluene (BHT) as an antioxidant.
-
Petroleum ether or a hexane:diethyl ether mixture (1:1, v/v).
-
Saturated NaCl solution.
-
Anhydrous sodium sulfate.
-
Mortar and pestle or a homogenizer.
-
Separatory funnel.
-
Rotary evaporator.
Procedure:
-
Weigh approximately 1-2 g of the powdered plant tissue into a mortar or homogenization tube.
-
Add 10-20 mL of cold acetone (with BHT) and grind or homogenize the tissue until a uniform slurry is formed. Perform this step under dim light to prevent photo-oxidation and isomerization of carotenoids.
-
Filter the extract through a Büchner funnel with filter paper or centrifuge to pellet the solid debris.
-
Transfer the liquid extract to a separatory funnel.
-
Add an equal volume of petroleum ether (or hexane:diethyl ether) and 20-30 mL of saturated NaCl solution to the separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes and then allow the layers to separate. The carotenoids will partition into the upper organic phase.
-
Drain and discard the lower aqueous phase.
-
Wash the organic phase two more times with saturated NaCl solution to remove residual acetone and water-soluble compounds.
-
Collect the upper organic phase and dry it by passing it through a column of anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.
-
Re-dissolve the dried carotenoid extract in a known volume of a suitable solvent for HPLC analysis (e.g., methyl-tert-butyl ether (MTBE) or a mixture of methanol and MTBE).
-
Filter the final extract through a 0.22 µm syringe filter into an amber HPLC vial.
HPLC Analysis of Lycopene Isomers
This protocol describes a typical HPLC method for the separation and quantification of lycopene isomers, including prolycopene and all-trans-lycopene.
Instrumentation and Columns:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector.
-
A C30 reversed-phase column is highly recommended for the separation of carotenoid isomers.[2]
Mobile Phase:
A gradient elution is typically used for optimal separation. An example of a mobile phase system is:
-
Solvent A: Methanol:Water:Triethylamine (90:10:0.1, v/v/v)
-
Solvent B: Methyl-tert-butyl ether (MTBE)
Gradient Program:
| Time (min) | % Solvent A | % Solvent B |
| 0 | 95 | 5 |
| 20 | 50 | 50 |
| 30 | 5 | 95 |
| 35 | 5 | 95 |
| 40 | 95 | 5 |
| 45 | 95 | 5 |
HPLC Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30°C
-
Injection Volume: 10-20 µL
-
Detection Wavelength: 450-472 nm for lycopene isomers. A PDA detector allows for the acquisition of the full UV-Vis spectrum for each peak, aiding in identification. Prolycopene has a characteristic absorption spectrum with a λmax around 438 nm.[12]
Quantification:
Quantification is performed by comparing the peak areas of the sample chromatogram with those of authentic standards of known concentration. A calibration curve should be generated for each carotenoid to be quantified.
Functional Characterization of Carotenoid Isomerase (CRTISO) in E. coli
This protocol outlines the general steps for expressing a plant CRTISO gene in E. coli to confirm its enzymatic activity.
Workflow Diagram:
Procedure:
-
Construct Plasmids:
-
Obtain or construct a plasmid that carries the necessary genes for prolycopene synthesis in E. coli. This typically includes genes for GGPP synthase (crtE), phytoene synthase (crtB), and phytoene desaturase from a bacterium that produces lycopene, along with the plant ZDS to produce prolycopene.
-
Clone the full-length cDNA of the plant CRTISO gene into a compatible E. coli expression vector with an inducible promoter (e.g., pET vector series).
-
-
Transform E. coli:
-
Co-transform a suitable E. coli strain (e.g., BL21(DE3)) with both the prolycopene synthesis plasmid and the CRTISO expression plasmid.
-
As a control, transform another batch of E. coli with the prolycopene synthesis plasmid and an empty expression vector.
-
-
Culture and Induction:
-
Grow the transformed E. coli cells in a suitable medium (e.g., LB broth) with appropriate antibiotics at 37°C to an OD600 of 0.6-0.8.
-
Induce the expression of the cloned genes by adding an appropriate inducer (e.g., IPTG for the lac promoter) to the culture.
-
Continue to incubate the cultures at a lower temperature (e.g., 20-28°C) for 16-24 hours to allow for protein expression and carotenoid accumulation.
-
-
Carotenoid Extraction and Analysis:
-
Harvest the bacterial cells by centrifugation.
-
Extract the carotenoids from the cell pellet using a method similar to the one described for plant tissues (e.g., acetone or ethanol:ether extraction).[5]
-
Analyze the carotenoid composition of the extracts by HPLC as described previously.
-
-
Interpretation of Results:
-
The control E. coli strain should accumulate prolycopene, resulting in an orange-colored cell pellet.
-
The E. coli strain expressing the functional plant CRTISO should show a significant reduction in the prolycopene peak and the appearance of a prominent all-trans-lycopene peak in the HPLC chromatogram, with the cell pellet appearing red. This confirms the isomerase activity of the cloned gene.
-
References
- 1. Cloning of tangerine from Tomato Reveals a Carotenoid Isomerase Essential for the Production of β-Carotene and Xanthophylls in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation of Lycopene Isomers Using HPLC Method [spkx.net.cn]
- 4. Method for the Determination of Lycopene in Supplements and Raw Material by Reversed-Phase Liquid Chromatography: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Escherichia coli as a platform for functional expression of plant P450 carotene hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
- 8. kb.osu.edu [kb.osu.edu]
- 9. prometheusprotocols.net [prometheusprotocols.net]
- 10. publicationslist.org.s3.amazonaws.com [publicationslist.org.s3.amazonaws.com]
- 11. researchgate.net [researchgate.net]
- 12. Citrus carotenoid isomerase gene characterization by complementation of the "Micro-Tom" tangerine mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A simple, rapid method for HPLC analysis of lycopene isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of the Carotenoid Isomerase Provides Insight into Carotenoid Biosynthesis, Prolamellar Body Formation, and Photomorphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
